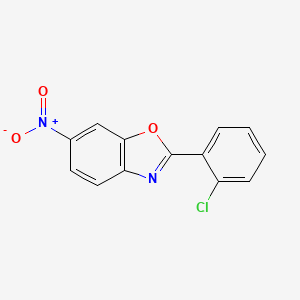methyl}acetamido)acetate CAS No. 312734-19-3](/img/structure/B2934605.png)
Methyl 2-(N-{[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-{[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}acetamido)acetate is a useful research compound. Its molecular formula is C25H22Br2N2O4 and its molecular weight is 574.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
One study details the synthesis of selenium-containing heterocycles from isoselenocyanates, highlighting a method that could be applicable to the synthesis or functionalization of complex molecules like Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate. This research demonstrates the versatility of using activated bromomethylene compounds in heterocycle formation, which could potentially be applied to the synthesis of related compounds (Zhou, Linden, & Heimgartner, 2000).
Molecular Interaction Studies
Another study explores the structural, Hirshfeld surface analysis, and density functional theory (DFT) calculations of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. Such analyses are crucial for understanding the molecular interactions and stability of complex molecules, which can be relevant for similar compounds in terms of predicting their behavior in various environments and potential applications in material science or pharmaceuticals (Gouda et al., 2022).
Pharmaceutical Research
Research into the antimalarial activity and quantitative structure-activity relationships (QSAR) of a series of compounds provides insights into how modifications to the molecular structure can impact biological activity. This is relevant for the development of new pharmaceuticals, suggesting that structural analogs of Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate could be explored for various biological activities (Werbel et al., 1986).
These studies collectively demonstrate the diverse applications of complex organic molecules in scientific research, spanning from synthetic chemistry to pharmaceutical development. The methodologies and findings could be relevant for further research on Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate, particularly in the synthesis of novel compounds, understanding their molecular interactions, and exploring their potential therapeutic uses.
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical bromination, nucleophilic substitution, or oxidation . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
Propiedades
IUPAC Name |
methyl 2-[acetyl-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Br2N2O4/c1-16(30)29(15-23(31)33-2)24(17-8-4-3-5-9-17)20-14-18(26)12-13-22(20)28-25(32)19-10-6-7-11-21(19)27/h3-14,24H,15H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKCRPREANSCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

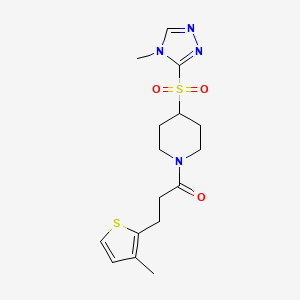
![5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2934523.png)

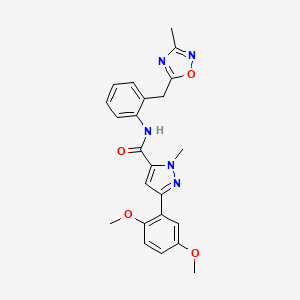
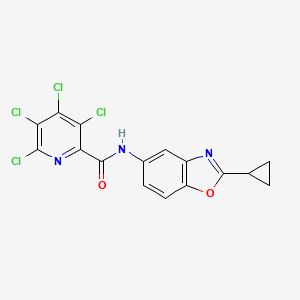
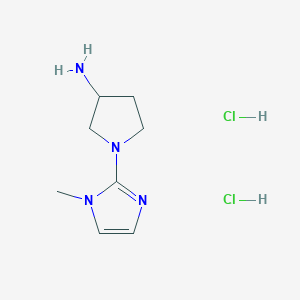

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)
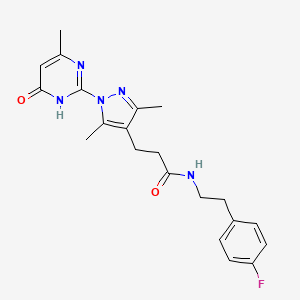
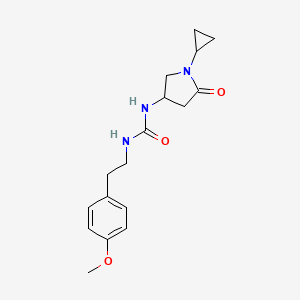
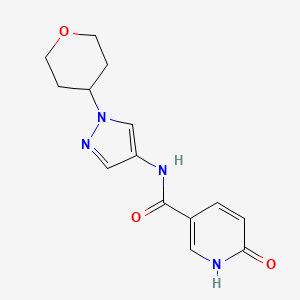
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)

